D-(-)-Norgestrel-d7

Description

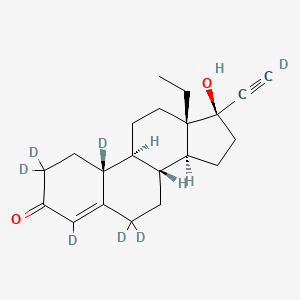

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O2 |

|---|---|

Molecular Weight |

319.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i2D,5D2,6D2,13D,16D |

InChI Key |

WWYNJERNGUHSAO-XLJOICOCSA-N |

Isomeric SMILES |

[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for D Norgestrel D7

Strategic Approaches for Deuterium (B1214612) Labeling in Steroid Synthesis

The introduction of deuterium into steroid molecules is achieved through several established synthetic strategies. These methods are chosen based on the desired location and number of deuterium atoms, the stability of the label, and the chemical nature of the steroid precursor.

Common approaches for deuteration in steroid synthesis include:

Catalytic Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst (e.g., Palladium, Platinum, or Rhodium). This is often used for introducing deuterium at positions adjacent to carbonyl groups or at benzylic positions.

Reduction with Deuterated Reagents: Ketones, aldehydes, esters, and other reducible functional groups on the steroid backbone can be treated with deuterated reducing agents. A widely used method involves the reduction of a 6-oxo group with sodium borodeuteride (NaBD₄) to introduce a deuterium atom at the C-6 position. nih.gov

Base-Catalyzed Exchange: Protons on carbon atoms alpha to a carbonyl group are acidic and can be exchanged for deuterium by treatment with a base in the presence of a deuterated solvent like D₂O. nih.gov This allows for the specific labeling of positions flanking a ketone.

Synthesis from Deuterated Precursors: A more complex but highly specific approach involves building the steroid skeleton from smaller, pre-deuterated starting materials. This ensures that the deuterium labels are incorporated at precise, stable locations within the final molecule.

These techniques can be used in combination to achieve the desired level of isotopic enrichment at specific molecular sites. nih.govdntb.gov.ua The choice of method is critical for ensuring the stability of the label, as some positions on the steroid ring are susceptible to back-exchange under certain physiological or analytical conditions.

Precursor Chemistry and Reaction Pathways for Deuterated Norgestrel (B7790687) Synthesis

D-(-)-Norgestrel, also known as levonorgestrel (B1675169), is a synthetic progestin belonging to the gonane subgroup of 19-nortestosterone derivatives. wikipedia.org Its synthesis typically starts from a precursor like 13-ethyl-3-methoxygona-2,5(10)-diene-17β-ol. google.com The creation of a deuterated analog such as D-(-)-Norgestrel-d7 involves modifying this established synthetic pathway to incorporate deuterium atoms.

A plausible synthetic pathway for this compound would integrate the general deuteration strategies onto key intermediates in the norgestrel synthesis. While the exact commercial synthesis is often proprietary, a general route proceeds as follows:

Formation of the A-ring: The synthesis often begins with the construction of the steroid's core structure.

Introduction of the Ethyl Group: The characteristic C13-ethyl group is a key feature of the norgestrel family.

Functional Group Manipulations: A series of oxidation and reduction steps are used to establish the correct stereochemistry and functional groups, including the ketone at C3 and the hydroxyl group at C17.

Ethynylation: The final step in forming the active compound is the addition of an ethynyl group at the C17 position.

To achieve a d7-labeled analog, deuterium could be introduced at several stages. For example, multiple deuterium atoms could be incorporated via catalytic exchange on an intermediate containing several enolizable positions. Alternatively, a combination of deuterated reagents could be used; for instance, reducing multiple ketone intermediates with sodium borodeuteride and performing base-catalyzed exchange reactions at different steps could lead to the incorporation of seven deuterium atoms across the steroid scaffold. The specific positions of the seven deuterium atoms would depend on the chosen synthetic route and deuteration reagents.

Analytical Characterization of Isotopic Enrichment and Purity in Synthesized Labeled Analogs

After synthesis, the resulting this compound must be rigorously analyzed to confirm its chemical identity, isotopic enrichment, and purity. The primary techniques for this characterization are mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov These methods provide complementary information essential for validating the labeled analog for its intended use, particularly as an internal standard. sigmaaldrich.com

Mass Spectrometry (MS) is the cornerstone for verifying isotopic labeling. mdpi.com

Molecular Ion Confirmation: MS analysis confirms the successful incorporation of deuterium by showing the expected mass shift in the molecular ion peak. For this compound, the molecular weight will be approximately 7 atomic mass units higher than the unlabeled compound.

Isotopic Enrichment Measurement: High-resolution mass spectrometry can determine the percentage of the labeled compound relative to any remaining unlabeled or partially labeled species. rsc.org This is critical for ensuring the accuracy of quantitative analyses where the labeled compound is used as an internal standard. iaea.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently employed for this purpose. nih.govnih.gov

Purity Analysis: MS techniques, coupled with chromatography, can also identify and quantify any chemical impurities from the synthesis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the specific locations of the deuterium labels.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. nih.gov This provides direct evidence of successful H-D exchange.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. wikipedia.org A peak in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift indicates the electronic environment, thereby helping to pinpoint the location of the label on the steroid skeleton. nih.govsigmaaldrich.com It is particularly useful for analyzing highly enriched compounds where residual proton signals in ¹H NMR are very weak. sigmaaldrich.com

The combination of these analytical methods ensures that the synthesized this compound meets the high standards of identity, purity, and isotopic enrichment required for its use in demanding analytical applications.

Interactive Data Table: Analytical Techniques for Labeled Steroid Characterization

| Analytical Technique | Primary Information Provided | Key Advantages |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic enrichment quantification, chemical purity. | High sensitivity, provides exact mass increase due to deuteration. mdpi.com |

| ¹H NMR Spectroscopy | Confirms the absence of protons at labeled sites. | Provides structural confirmation by showing signal disappearance. nih.gov |

| ²H NMR Spectroscopy | Directly detects deuterium atoms and their locations. | Unambiguously confirms the presence and position of deuterium labels. wikipedia.org |

Advanced Bioanalytical Method Development and Validation Utilizing D Norgestrel D7

Fundamental Role of D-(-)-Norgestrel-d7 as an Internal Standard in Quantitative Mass Spectrometry

In the realm of bioanalysis, the pursuit of accuracy and precision is paramount. Quantitative mass spectrometry, particularly when coupled with chromatographic separation, stands as a cornerstone technique for determining the concentration of analytes in complex biological matrices. The reliability of such methods hinges on the use of an appropriate internal standard (IS) to correct for variability throughout the analytical process. aptochem.com this compound, a deuterated isotopologue of D-(-)-Norgestrel (Levonorgestrel), serves as an exemplary internal standard for the quantification of its non-labeled counterpart. nih.govnih.gov Its utility is rooted in the principles of isotope dilution mass spectrometry, which provides a robust framework for achieving high-quality quantitative data. researchgate.netnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantifying a substance in a sample. researchgate.netepa.gov The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to the sample. epa.govosti.gov This stable isotope-labeled standard, such as this compound, is chemically identical to the analyte of interest (levonorgestrel). ptb.de After the standard is added and thoroughly mixed to ensure equilibration with the analyte in the sample, the mixture undergoes sample preparation and analysis. epa.gov The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. osti.gov Because the amount of the added standard is known, the concentration of the original analyte in the sample can be calculated with high precision from this measured ratio. epa.gov

IDMS offers several significant advantages over other quantitative methods:

Correction for Analyte Loss : A primary benefit is that any physical loss of the analyte during the complex sample preparation and extraction steps does not affect the accuracy of the final result. nih.govepa.govptb.de Since the stable isotope-labeled internal standard has virtually identical physicochemical properties to the analyte, it is lost at the same rate, leaving the critical analyte-to-internal standard ratio unchanged. researchgate.netptb.de

High Precision and Accuracy : The method's reliance on the measurement of an isotope ratio, which can be determined with very high precision (typically with a relative standard deviation of ≤0.25%), contributes to its status as a primary or reference method of measurement. researchgate.netnih.govepa.gov

Reduced Matrix Effects : IDMS helps to compensate for "matrix effects," where other components in a complex biological sample can enhance or suppress the ionization of the analyte in the mass spectrometer's source. kcasbio.com The internal standard experiences these effects to the same degree as the analyte, thereby normalizing the response and improving accuracy. kcasbio.comresearchgate.net

Independence from Sample Recovery and Instrument Sensitivity : The final calculation is based on the isotope ratio, making the method independent of quantitative recovery of the analyte from the matrix and fluctuations in instrument sensitivity. researchgate.netosti.gov

The selection of an internal standard is a critical step in the development of a robust bioanalytical method. aptochem.com A stable isotopically labeled (SIL) version of the analyte is considered the gold standard. aptochem.comscispace.com this compound exemplifies the ideal characteristics of a deuterated internal standard.

Key criteria for the selection and use of a deuterated internal standard include:

Structural and Chemical Similarity : The ideal internal standard is an isotopically labeled version of the analyte itself. aptochem.com Deuterated standards like this compound have the same chemical structure and properties as the analyte, ensuring they behave identically during sample extraction, chromatography, and ionization. aptochem.comresearchgate.net This co-elution is a crucial characteristic. aptochem.com

Mass Difference : The internal standard must have a sufficient mass increase to ensure its mass spectral signal is distinct and does not overlap with the natural isotopic distribution of the unlabeled analyte. aptochem.com The seven deuterium (B1214612) atoms in this compound provide a mass shift of 7 atomic mass units (amu), which is well outside the natural isotope pattern of levonorgestrel (B1675169), preventing cross-signal interference. nih.govnih.gov

Isotopic Stability : The deuterium labels must be located at positions on the molecule where they will not be exchanged or lost during sample preparation, storage, or analysis.

Purity : The deuterated standard should be of high isotopic purity, with minimal presence of the unlabeled analyte, to ensure accurate quantification, especially at the lower limit of quantification (LLOQ).

Using a deuterated internal standard like this compound greatly improves method robustness, reduces chromatography time, and increases analytical throughput. aptochem.com It serves to normalize variability from extraction, injection volume, and ionization, leading to more reliable and reproducible data. aptochem.comkcasbio.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodological Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the sensitive and selective quantification of compounds like levonorgestrel in biological fluids. nih.govnih.govresearchgate.net The combination of the separation power of liquid chromatography with the specificity of tandem mass spectrometry allows for the detection of analytes at very low concentrations (pg/mL levels). nih.govresearchgate.net In these methods, this compound is used to ensure accuracy across a defined calibration range. nih.govnih.gov A typical LC-MS/MS protocol involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net

The following table provides an example of typical LC-MS/MS parameters used for the analysis of Levonorgestrel (LNG) with this compound as the internal standard.

| Parameter | Condition | Source |

|---|---|---|

| Chromatographic Column | Fortis™ C18 (3 μm: 100mm × 2.1mm) | nih.govnih.gov |

| Mobile Phase A | De-ionized water + 0.1% NH₄OH | nih.govnih.gov |

| Mobile Phase B | Methanol + 0.1% NH₄OH | nih.govnih.gov |

| Flow Rate | 400 μL/min | nih.govnih.gov |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Polarity | nih.gov |

| Monitored Transition (LNG) | m/z 313.2 → 245.2 | nih.govnih.gov |

| Monitored Transition (this compound) | m/z 320.1 → 251.2 | nih.govnih.gov |

| Linear Range | 49.6 to 1500 pg/mL | nih.govnih.gov |

Effective sample preparation is crucial for removing interferences from biological matrices like plasma, serum, or whole blood, which can otherwise compromise the analysis. amazonaws.com The primary goal is to extract the analyte of interest efficiently while leaving behind proteins, salts, phospholipids, and other endogenous components. nih.govsigmaaldrich.com The two most common extraction techniques employed for the analysis of levonorgestrel are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). researchgate.netresearchgate.net

Liquid-liquid extraction is a sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases. amazonaws.com Typically, an aqueous sample (like plasma) is mixed with a water-immiscible organic solvent. amazonaws.com The analyte, being more soluble in the organic solvent, transfers from the aqueous phase to the organic phase, while interfering substances like proteins and salts remain in the aqueous layer. amazonaws.com

For the analysis of levonorgestrel from human plasma, LLE is a frequently used and effective method. nih.govnih.govresearchgate.net The process generally involves:

Spiking a plasma sample (e.g., 500 μL) with the internal standard, this compound. nih.gov

Adding an extraction solvent or a mixture of solvents, such as hexane and ethyl acetate. researchgate.net

Vigorously mixing (e.g., vortexing) the sample to facilitate the transfer of the analyte into the organic phase. nih.gov

Centrifuging the mixture to achieve complete separation of the two liquid phases. nih.gov

Transferring the organic layer containing the analyte and internal standard to a clean tube.

Evaporating the organic solvent to dryness, often under a stream of nitrogen.

Reconstituting the dried residue in a small volume of mobile phase for injection into the LC-MS/MS system.

The choice of organic solvent is a critical variable, with different solvents and mixtures providing varying extraction efficiencies. nih.gov LLE has been successfully applied to extract levonorgestrel from various biological matrices, including plasma, serum, and human skin homogenate. nih.govnih.govnih.gov

Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration prior to analysis. amazonaws.comsigmaaldrich.com It involves passing a liquid sample through a solid adsorbent material (the sorbent), which is typically packed into a cartridge or a 96-well plate. sigmaaldrich.comresearchgate.net The analyte is retained on the sorbent while other components of the sample pass through. amazonaws.com SPE offers advantages over LLE, including higher analyte recovery, reduced use of organic solvents, and ease of automation. amazonaws.com

A typical SPE procedure consists of four main steps: sigmaaldrich.comyoutube.com

Conditioning : The sorbent is wetted with an organic solvent (e.g., methanol) to activate the functional groups on its surface. sigmaaldrich.comyoutube.com

Equilibration : The sorbent is rinsed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading. sigmaaldrich.comyoutube.com

Loading : The pre-treated biological sample is passed through the sorbent bed. The analyte and some impurities bind to the sorbent through specific interactions. youtube.com

Washing : A specific solvent is used to rinse the sorbent, removing weakly bound interferences while the analyte of interest remains adsorbed. sigmaaldrich.comyoutube.com

Elution : A strong solvent is passed through the sorbent to disrupt the analyte-sorbent interactions and elute the purified analyte for analysis. sigmaaldrich.comyoutube.com

The following table summarizes and compares example methodologies for LLE and SPE.

| Parameter | Liquid-Liquid Extraction (LLE) Example | Solid-Phase Extraction (SPE) Example |

|---|---|---|

| Analyte | Levonorgestrel (LNG) | Levonorgestrel (LNG) |

| Biological Matrix | Human Plasma | Human Plasma |

| Sample Volume | 500 μL | Not specified, typically ≤ 1 mL |

| Extraction Material | Hexane:Ethyl Acetate (70:30, v/v) | Polymeric reversed-phase sorbent (e.g., Kromasil C18) |

| Key Steps | Addition of solvent, vortex, centrifuge, evaporate, reconstitute | Condition, equilibrate, load, wash, elute |

| Reported Recovery | 87.81% - 89.71% | ~93.7% |

| Source | researchgate.netnih.gov | researchgate.net |

Sample Preparation Techniques for Biological Matrices

Minimization of Matrix Effects during Sample Processing

In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the sample matrix encompasses all components within a sample apart from the analyte of interest. longdom.org These components can significantly alter the accuracy and precision of analytical measurements, a phenomenon known as the matrix effect. longdom.orgnih.govtandfonline.com Ion suppression is a common manifestation of the matrix effect, where co-eluting compounds from the matrix interfere with the ionization of the target analyte, leading to a diminished signal. chromatographyonline.comchromatographyonline.com

To counteract these effects in the analysis of D-(-)-Norgestrel, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted and effective strategy. nih.govtandfonline.comwaters.com The fundamental principle behind using a SIL-IS is that it shares nearly identical physicochemical properties with the analyte. chromatographyonline.com Consequently, during sample processing and analysis, both the analyte and the SIL-IS are affected similarly by the matrix. researchgate.net This co-elution allows for the accurate correction of signal variations caused by matrix effects, as the ratio of the analyte signal to the internal standard signal should remain constant despite fluctuations in absolute signal intensity. waters.comresearchgate.net

However, it is crucial to ensure the complete co-elution of the analyte and its SIL-IS for maximal correction of matrix effects. chromatographyonline.com Incomplete overlapping of their chromatographic peaks can lead to dissimilar experiences of matrix effects and result in scattered data. chromatographyonline.com The deuterium isotope effect, which can alter the lipophilicity of the molecule, may sometimes cause slight retention time differences between the deuterated standard and the unlabeled analyte. waters.com

Effective sample preparation is another cornerstone in minimizing matrix effects. longdom.orgchromatographyonline.com Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove a significant portion of interfering matrix components before analysis. rsc.orgchromatographyonline.com

Protein Precipitation (PPT): A straightforward and rapid method for sample cleanup. medipharmsai.com

Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analyte from the sample matrix. chromatographyonline.com Adjusting the pH of the aqueous matrix can optimize the extraction of basic or acidic analytes. chromatographyonline.com Double LLE can further enhance selectivity. chromatographyonline.com

Solid-Phase Extraction (SPE): A highly effective technique that separates and enriches the target analyte based on its affinity for a solid sorbent, thereby removing many matrix interferences. rsc.orgsigmaaldrich.com

By combining meticulous sample preparation with the use of a suitable SIL-IS like this compound, analysts can significantly mitigate the impact of matrix effects, leading to more accurate and reliable bioanalytical results.

Chromatographic Separation Parameters

Selection of Stationary Phase and Column Chemistry

The successful chromatographic separation of this compound and its unlabeled counterpart, levonorgestrel, is critically dependent on the choice of the stationary phase and column chemistry. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of steroids like norgestrel (B7790687). nih.gov

The most commonly employed stationary phases are based on octadecyl silica (ODS or C18), which provides a hydrophobic surface for the retention of relatively nonpolar compounds like norgestrel. nih.govnih.gov Several studies have demonstrated the successful use of C18 columns for the analysis of levonorgestrel. nih.govnih.govallsciencejournal.comnih.govnih.govresearchgate.netnih.gov Other stationary phases, such as C8 and phenyl, can also be utilized to achieve different selectivity. nih.govthieme-connect.comnih.gov For instance, one study found that a C8 column provided the best resolution and peak shape for the separation of several hormonal contraceptives, including levonorgestrel. nih.gov

The choice of column chemistry extends beyond the stationary phase to include particle size and column dimensions. The use of columns with smaller particle sizes (e.g., 1.7 µm) can lead to higher efficiency and better resolution, as seen in ultra-performance liquid chromatography (UPLC) methods. nih.govnih.govsemanticscholar.org

Below is a table summarizing various stationary phases and columns used in the analysis of norgestrel and levonorgestrel:

| Stationary Phase | Column Name | Dimensions | Particle Size | Analyte | Reference |

|---|---|---|---|---|---|

| C18 | Fortis™ C18 | 100 mm × 2.1 mm | 3 µm | Levonorgestrel and this compound | nih.govnih.gov |

| C18 | Waters Kromasil C18 | 250 mm x 4.6 mm | 5 µm | Levonorgestrel | allsciencejournal.com |

| C18 | Kromasil C18 | 50 × 4.6 mm | 5 µm | Levonorgestrel and levonorgestrel-d6 | researchgate.net |

| C8 | Agilent ZORBAX Eclipse XDB-C8 | 150 mm x 4.6 mm | 5 µm | Norgestrel enantiomers | nih.gov |

| C18 | Luna column C18(2) | 50×2.0mm | 3μM | Levonorgestrel | nih.gov |

| C18 | Luna® C18 (2) | 150 × 4.6 mm | 5 μm | Levonorgestrel | nih.gov |

| C18 | UPLC BEH C18 | 2.1 mm×150 mm | 1.7 μm | Levonorgestrel | nih.gov |

| C18 | ACQUITY UPLC ethylene bridged hybrid C18 | 2.1 × 50mm | 1.7 μm | Levonorgestrel | nih.gov |

| C18 | Waters Acquity UPLC BEH C18 | 50 × 2.1 mm | 1.7μm | Levonorgestrel and Levonorgestrel-d6 | semanticscholar.org |

Mobile Phase Composition and Gradient Elution Optimization

The mobile phase composition is a critical parameter that influences the retention and elution of this compound. In reversed-phase chromatography, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. nih.gov The ratio of these components determines the polarity of the mobile phase and, consequently, the retention time of the analyte.

For the analysis of norgestrel, various combinations of aqueous and organic phases have been employed. Common mobile phase systems include:

Acetonitrile and water nih.govallsciencejournal.com

Methanol and water nih.gov

Methanol, acetonitrile, and ammonium acetate buffer thieme-connect.com

Additives such as ammonium hydroxide nih.govnih.govnih.gov, formic acid researchgate.netnih.govresearchgate.net, or phosphate buffers nih.gov are often included in the mobile phase to improve peak shape and ionization efficiency in mass spectrometry.

Gradient elution is a powerful technique used to separate complex mixtures with a wide range of polarities. mastelf.com This method involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. mastelf.com This leads to a decrease in retention time for later-eluting components, resulting in sharper peaks and reduced analysis time. mastelf.com

Several studies have utilized gradient elution for the analysis of levonorgestrel. nih.govallsciencejournal.comnih.govresearchgate.netnih.govresearchgate.net The optimization of the gradient profile, including the initial and final mobile phase compositions, the rate of change (gradient slope), and any hold times, is crucial for achieving the desired separation. mastelf.com A shallow gradient can improve the resolution of closely eluting peaks, while a steeper gradient can shorten the run time. mastelf.com

The following table provides examples of mobile phase compositions and gradient elution programs used for the analysis of norgestrel and its analogs:

| Mobile Phase A | Mobile Phase B | Gradient Program | Reference |

|---|---|---|---|

| De-ionized water + 0.1% NH4OH | Methanol + 0.1% NH4OH | Initial 80% A, increased to 80% B in 0.8 min, held for 3.7 min | nih.govnih.gov |

| Water | Acetonitrile | 0 min/40% B, 8 min/45% B, 35 min/45% B, 45 min/40% B, 55 min/40% B | allsciencejournal.com |

| 0.1% ammonium hydroxide in water | 0.1% ammonium hydroxide in methanol | 50% to 80% B over 5.00 min | nih.gov |

| 0.1% formic acid solution | Acetonitrile | Initial 50% A, linear gradient to 90% A over 1.0 min, held at 90% A up to 2.0 min, returned to initial over 4.0 min | researchgate.net |

| Phosphate buffer (pH 5.0, 20 mM) with 25 mM HP-beta-CD | Acetonitrile | Isocratic (70:30, v/v) | nih.gov |

| 0.1% formic acid in water | Acetonitrile | Gradient elution over 5 min | nih.govresearchgate.net |

| Water | Acetonitrile | Isocratic (50:50, v/v) | nih.gov |

| 0.1% formic acid in water | 100% acetonitrile | Held at 50% B for 1 min, increased to 85% B over 3 min, held at 85% for 1 min, returned to initial in 1.5 min | nih.gov |

| 2 mM Ammonium Formate, pH 3.0 | Acetonitrile | Isocratic (10:90, v/v) | semanticscholar.org |

Flow Rate and Column Temperature Control

Flow rate is a fundamental parameter in HPLC that dictates the speed at which the mobile phase passes through the column. It directly influences the analysis time, resolution, and sensitivity of the method. chromforum.org While a higher flow rate can shorten the run time, it may also lead to a decrease in resolution and sensitivity due to increased peak broadening. chromforum.orgchromtech.com Conversely, a lower flow rate can improve resolution but at the cost of a longer analysis time. chromforum.org The optimal flow rate is a balance between these factors and is also dependent on the column dimensions and particle size. For the analysis of norgestrel, flow rates typically range from 0.3 mL/min to 1.0 mL/min. nih.govallsciencejournal.comresearchgate.netnih.govnih.govnih.govresearchgate.net

Column temperature is another critical parameter that can significantly impact chromatographic separation. nih.govchromatographyonline.comavantorsciences.com Controlling the column temperature is essential for achieving reproducible retention times and robust separations. chromtech.comavantorsciences.com Increasing the column temperature generally leads to:

Decreased retention times: As temperature increases, the viscosity of the mobile phase decreases, allowing for faster elution of analytes. chromtech.comavantorsciences.com

Improved peak shape: Higher temperatures can reduce peak broadening by enhancing mass transfer kinetics. chromatographyonline.comavantorsciences.com

Changes in selectivity: Temperature can alter the interactions between the analyte, stationary phase, and mobile phase, potentially improving the separation of co-eluting compounds. nih.govchromatographyonline.comavantorsciences.com

For steroid analysis, column temperatures are often maintained at or above ambient temperature, typically around 40°C, to ensure method reproducibility. nih.govresearchgate.netthieme-connect.comnih.govchromtech.com

The following table summarizes the flow rates and column temperatures used in various methods for the analysis of norgestrel and its analogs:

| Flow Rate (mL/min) | Column Temperature (°C) | Reference |

|---|---|---|

| 0.400 | 40 | nih.gov |

| 1.0 | Not specified | allsciencejournal.com |

| 0.6 | Not specified | nih.gov |

| 1.00 | 40±5 | thieme-connect.com |

| 0.3 | 40 | researchgate.net |

| 1.0 | Not specified | nih.gov |

| 0.3 | Not specified | nih.govresearchgate.net |

| 1.0 | 25±2 | nih.gov |

| 0.3 | 55 | nih.gov |

Mass Spectrometric Detection Settings

Ionization Techniques (e.g., Electrospray Ionization - ESI)

Mass spectrometry (MS) is a powerful detection technique that provides high sensitivity and selectivity for the quantification of analytes like this compound. The first step in MS analysis is the ionization of the analyte molecules. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds, including steroids. researchgate.net

In ESI, a high voltage is applied to a liquid stream (the eluent from the HPLC) as it exits a capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer.

For the analysis of norgestrel and its deuterated analog, ESI is typically operated in the positive ion mode . nih.govnih.govresearchgate.netnih.govthieme-connect.com In this mode, protonated molecules [M+H]+ are formed. The optimization of ESI source parameters is crucial for achieving maximum sensitivity. These parameters include:

Capillary voltage: The high voltage applied to the ESI needle.

Source temperature: The temperature of the ion source, which aids in desolvation. researchgate.net

Desolvation temperature and gas flow: The temperature and flow rate of a heated gas (usually nitrogen) that assists in the evaporation of solvent from the droplets. researchgate.net

One study compared ESI with atmospheric pressure chemical ionization (APCI) for the determination of levonorgestrel and concluded that ESI provided better sensitivity. researchgate.net

The following table presents typical ESI-MS parameters used for the analysis of levonorgestrel:

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive | nih.govnih.govresearchgate.netnih.govthieme-connect.com |

| Electrospray Voltage | 5000 V | nih.gov |

| Capillary Voltage | 3.40 kV | researchgate.net |

| Capillary Temperature | 300°C | nih.gov |

| Source Temperature | 130°C | researchgate.net |

| Vaporizer Temperature | 350°C | nih.gov |

| Desolvation Temperature | 500°C | researchgate.net |

| Desolvation Gas Flow | 1100 L/Hr | researchgate.net |

| Sheath Gas Pressure | 50 (arbitrary units) | nih.gov |

| Auxiliary Gas Pressure | 20 (arbitrary units) | nih.gov |

The protonated precursor ions for norgestrel and its deuterated internal standards are then subjected to tandem mass spectrometry (MS/MS) for quantification. For example, the precursor to product ion transitions monitored for norgestrel are often m/z 313.3 → 245.4, while for a deuterated analog like levonorgestrel-D6, it is m/z 319.0 → 251.3. thieme-connect.com For this compound, a study monitored the transition of 320.1 → 251.2. nih.gov

Multiple Reaction Monitoring (MRM) Transition Optimization for Deuterated and Unlabeled Analytes

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying specific analytes in complex mixtures. The optimization of MRM transitions for both the unlabeled analyte, D-(-)-Norgestrel (Levonorgestrel), and its deuterated internal standard, this compound, is a critical step in method development. This involves the selection of a precursor ion, typically the protonated molecule [M+H]⁺, and a specific product ion that is generated upon collision-induced dissociation (CID).

For Levonorgestrel (LNG), the precursor ion is m/z 313.2, and a commonly monitored product ion is m/z 245.1 nih.gov. Another study also utilized the transition of m/z 313.2 to 245.2 nih.govnih.gov. Similarly, for the deuterated internal standard, this compound (LNG-IS), the precursor ion is m/z 320.3, which fragments to a product ion of m/z 251.1 nih.gov. A separate study reported the transition of m/z 320.1 to 251.2 for this compound nih.govnih.gov. The selection of these specific transitions ensures a high degree of selectivity, minimizing the potential for interference from other compounds in the biological matrix.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| D-(-)-Norgestrel (Levonorgestrel) | 313.2 | 245.1 | nih.gov |

| D-(-)-Norgestrel (Levonorgestrel) | 313.2 | 245.2 | nih.govnih.gov |

| This compound | 320.3 | 251.1 | nih.gov |

| This compound | 320.1 | 251.2 | nih.govnih.gov |

Polarity Modes and Collision Energy Optimization

The choice of ionization polarity and the optimization of collision energy are fundamental to achieving maximal sensitivity in LC-MS/MS methods. For the analysis of D-(-)-Norgestrel and its deuterated analogue, the positive ionization mode is consistently employed nih.govnih.govnih.gov. This is due to the chemical structure of the compounds, which readily accept a proton to form a stable positively charged ion.

Collision energy (CE) is the kinetic energy applied to the precursor ion to induce fragmentation into product ions. The optimization of CE is crucial for maximizing the signal intensity of the desired product ion. While specific collision energy values are instrument-dependent and often determined empirically, the goal is to find the voltage that produces the most abundant and stable fragment ion, thereby enhancing the sensitivity and specificity of the assay. This optimization is performed for both the analyte and the internal standard to ensure consistent fragmentation patterns and reliable quantification.

Comprehensive Methodological Validation Frameworks for this compound Applications

A comprehensive validation of the bioanalytical method is essential to ensure its reliability and adherence to regulatory standards. This validation encompasses several key parameters that collectively demonstrate the method's performance characteristics.

Assessment of Linearity and Calibration Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the span of concentrations over which the method is shown to be linear, accurate, and precise. For the quantification of Levonorgestrel using this compound as an internal standard, various linear ranges have been established. One study demonstrated a linear range of 20 to 20,000 pg/mL for Levonorgestrel nih.gov. Another highly sensitive method established a linear calibration range of 49.6 to 1500 pg/mL nih.govnih.gov. A different approach reported a linear range of 0.100–20.0 ng/mL for levonorgestrel nih.gov.

| Linearity Range | Analyte | Reference |

|---|---|---|

| 20–20,000 pg/mL | Levonorgestrel | nih.gov |

| 49.6–1500 pg/mL | Levonorgestrel | nih.govnih.gov |

| 0.100–20.0 ng/mL | Levonorgestrel | nih.gov |

Determination of Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The LLOQ is a critical parameter for bioanalytical methods, as it defines the lower end of the calibration range. For Levonorgestrel analysis, one method established an LLOQ of 20.0 pg/mL nih.gov. A more sensitive method reported an LLOQ of 49.6 pg/mL, which was equivalent to the lowest calibration standard nih.gov. Another study achieved an LLOQ of 100 pg/mL for levonorgestrel nih.gov.

| LLOQ Value | Analyte | Reference |

|---|---|---|

| 20.0 pg/mL | Levonorgestrel | nih.gov |

| 49.6 pg/mL | Levonorgestrel | nih.gov |

| 100 pg/mL | Levonorgestrel | nih.gov |

Evaluation of Precision and Accuracy (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the mean of a set of results to the true value. Both are assessed through intra-day (within a single day) and inter-day (over several days) validation runs.

In one study, the intra-assay precision for Levonorgestrel ranged from 2.99% to 6.20%, with intra-assay accuracy between 3.03% and 11.2%. The inter-assay precision for the same study ranged from 2.89% to 10.2%, and the inter-assay accuracy was between 5.50% and 11.3% nih.gov. Another method reported intra- and inter-batch precision and accuracy to be within 11.72% and 6.58%, respectively researchgate.net.

| Parameter | Value Range | Reference |

|---|---|---|

| Intra-assay Precision (%CV) | 2.99% – 6.20% | nih.gov |

| Intra-assay Accuracy (%DEV) | 3.03% – 11.2% | nih.gov |

| Inter-assay Precision (%CV) | 2.89% – 10.2% | nih.gov |

| Inter-assay Accuracy (%DEV) | 5.50% – 11.3% | nih.gov |

| Intra-batch Precision | Within 11.72% | researchgate.net |

| Inter-batch Precision | Within 11.72% | researchgate.net |

| Intra-batch Accuracy | Within 6.58% | researchgate.net |

| Inter-batch Accuracy | Within 6.58% | researchgate.net |

Recovery Studies and Assessment of Ion Suppression/Enhancement (Matrix Effects)

Recovery studies are performed to determine the efficiency of the extraction process in isolating the analyte from the biological matrix. Matrix effects, such as ion suppression or enhancement, occur when components of the matrix interfere with the ionization of the analyte, leading to inaccurate quantification.

| Parameter | Compound | Value | Reference |

|---|---|---|---|

| Average Ion Suppression | Levonorgestrel | 66.6% | nih.gov |

| Overall Recovery | Levonorgestrel | 93.69% | researchgate.net |

| Overall Recovery | Levonorgestrel D6 | 93.88% | researchgate.net |

Stability Profiling of this compound in Analytical Solutions and Biological Matrices

The stability of an internal standard is a critical parameter in the validation of bioanalytical methods, ensuring that its concentration remains unchanged during sample collection, handling, storage, and analysis. While specific stability data for this compound is not extensively published, the stability of its non-deuterated counterpart, levonorgestrel, has been evaluated under various conditions. These studies provide valuable insights into the expected stability profile of this compound. The isotopic labeling in this compound is not expected to significantly alter its chemical stability compared to the unlabeled compound.

Stability in Analytical Solutions

The stability of the analyte in the solvent used to prepare stock and working solutions is crucial for maintaining the accuracy and precision of the analytical method. Studies on levonorgestrel have demonstrated its stability in common organic solvents used in liquid chromatography.

A stability-indicating UV spectrophotometric method development study provides insights into the degradation of levonorgestrel under various stress conditions when dissolved in methanol. The results indicated that levonorgestrel is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions humanjournals.com.

Detailed Research Findings:

In one study, a solution of levonorgestrel in methanol was subjected to forced degradation studies. The percentage of degradation was determined after exposure to different stress conditions for 24 hours at room temperature. The results are summarized in the table below.

| Stress Condition | Reagent | Degradation (%) |

|---|---|---|

| Acid Hydrolysis | 0.1N HCl | 63.22 |

| Alkali Hydrolysis | 0.1N NaOH | 55.17 |

| Oxidative Degradation | 3% H₂O₂ | 45.97 |

| Photolytic Degradation | UV Light (254 nm) | 31.03 |

These findings suggest that while this compound stock solutions in methanol are likely stable under standard laboratory conditions (e.g., stored in the dark at controlled temperatures), exposure to strong acids, bases, oxidizing agents, or prolonged exposure to UV light can lead to significant degradation humanjournals.com. Therefore, it is recommended to prepare fresh analytical solutions and store them under appropriate conditions to ensure their integrity throughout the analytical run.

Another study on the validation of an HPLC method for levonorgestrel and ethinyl estradiol tablets also implicitly supports the stability of levonorgestrel in the analytical solution (diluent not specified) during the course of the analysis humanjournals.com. Furthermore, a study on a silicone-based intrauterine device demonstrated the stability of a levonorgestrel-silicone mixture for a 10-day retention period, with the assay of the core blend remaining within 97.78–106.79% nih.govnih.gov.

Stability in Biological Matrices

Ensuring the stability of an analyte in the biological matrix from the time of sample collection to the time of analysis is a fundamental aspect of bioanalytical method validation. For this compound, which is used as an internal standard in the quantification of levonorgestrel in plasma or serum, its stability in these matrices under various storage and handling conditions is paramount.

A multiplexed assay for the measurement of long-acting hormonal contraceptives established the stability of levonorgestrel in K₂EDTA plasma under several conditions, which can be extrapolated to this compound.

Detailed Research Findings:

The stability of levonorgestrel was assessed through freeze-thaw cycles and at room temperature. The results indicated good stability under these conditions.

| Stability Test | Matrix | Conditions | Stability Outcome |

|---|---|---|---|

| Freeze-Thaw Stability | K₂EDTA Plasma | Three cycles | Stable |

| Short-Term (Bench-Top) Stability | K₂EDTA Plasma | 72 hours at room temperature | Stable |

The study demonstrated that levonorgestrel was stable in K₂EDTA plasma for at least 72 hours when stored at room temperature and was also stable through three freeze-thaw cycles. This suggests that this compound, when used as an internal standard, would also maintain its integrity under similar sample handling and storage conditions. The ability to withstand multiple freeze-thaw cycles is particularly important for clinical studies where samples may need to be accessed multiple times.

Another study developing a UPLC-ESI-MS/MS method for levonorgestrel also evaluated its stability under various storage and handling conditions using quality control samples at low, middle, and high concentrations. The stability of levonorgestrel was established for five complete freeze-thaw cycles at -30°C researchgate.net.

The collective findings from studies on levonorgestrel provide a strong indication of the stability profile of this compound in both analytical solutions and biological matrices. These data are essential for the development and validation of robust and reliable bioanalytical methods for the quantification of levonorgestrel in various research and clinical settings.

Applications of D Norgestrel D7 in Pharmacological and Metabolic Research Methodologies

Stable Isotope Tracer Techniques in Drug Disposition Studies

Stable isotope labeling is a cornerstone of modern drug development, providing indispensable tools for understanding chemical and biological processes. symeres.com Compounds labeled with stable isotopes such as deuterium (B1214612) (²H or D) are used extensively as tracers to quantify and track drug molecules throughout the drug development process. medchemexpress.commedchemexpress.com D-(-)-Norgestrel-d7, a deuterated version of levonorgestrel (B1675169), is utilized in these tracer techniques to investigate the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. scbt.com Because the deuterium-labeled compound is chemically almost identical to the unlabeled drug but has a different mass, it can be clearly distinguished and quantified using mass spectrometry, allowing its fate in the body to be precisely monitored. symeres.comresearchgate.net

Deuterium labeling is a key technique for investigating the mechanisms of drug metabolism. symeres.com When a drug is metabolized, the chemical reactions often involve the breaking of carbon-hydrogen (C-H) bonds. Replacing a hydrogen atom with a deuterium atom at a potential site of metabolism creates a stronger carbon-deuterium (C-D) bond. This can slow down the rate of metabolic reactions at that specific site, a phenomenon known as the kinetic isotope effect. symeres.comresearchgate.net

By strategically placing deuterium atoms on the norgestrel (B7790687) molecule to create this compound, researchers can perform studies to pinpoint which positions on the drug are most susceptible to metabolic enzymes, such as cytochrome P450s. If the metabolism of this compound is slower compared to the unlabeled norgestrel, it provides strong evidence that the deuterated positions are key sites of metabolic activity. researchgate.net Furthermore, incubating this compound with liver microsomes allows for the identification of metabolites that retain the deuterium label. researchgate.net This enables the clear differentiation of drug-related metabolites from endogenous molecules in a complex biological sample, facilitating the elucidation of metabolic pathways. researchgate.netnih.gov

The use of stable isotope-labeled analogs like this compound has significantly enhanced the precision and scope of pharmacokinetic (PK) studies. researchgate.net These labeled compounds act as tracers that allow for the accurate measurement of drug concentrations in biological fluids over time. medchemexpress.com This accurate quantification is essential for determining key PK parameters such as a drug's half-life, volume of distribution, and clearance rate. amazonaws.com

A sophisticated application for this compound is in determining the absolute bioavailability of levonorgestrel using a microtracer or microdosing approach. science.govworldwide.com Absolute bioavailability, which compares the extent of drug absorption from an oral dose to that of an intravenous (IV) dose, is a critical parameter often required by regulatory agencies. researchgate.net

In this study design, a standard therapeutic oral dose of unlabeled levonorgestrel is administered at the same time as a very small (microdose, typically ≤100 µg) intravenous dose of this compound. researchgate.netfrontiersin.org Because the IV dose is so small, it does not produce a pharmacological effect and negates the need for separate IV safety toxicology studies. researchgate.net Blood samples are then collected, and highly sensitive analytical methods like accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to simultaneously measure the concentrations of the unlabeled drug (from the oral dose) and the deuterated drug (from the IV dose). worldwide.comresearchgate.net This allows for the direct calculation of the fraction of the oral dose that reaches systemic circulation, providing a highly accurate measure of absolute bioavailability while minimizing issues of intra-subject variability that can arise from separate dosing periods. researchgate.net

Table 1: Illustrative Design of a Microtracer Absolute Bioavailability Study

| Parameter | Description |

| Oral Administration | Therapeutic dose of unlabeled D-(-)-Norgestrel (e.g., 0.15 mg). |

| Intravenous (IV) Administration | Simultaneous microtracer dose of this compound (e.g., 100 µg). frontiersin.org |

| Study Population | Healthy volunteers. science.gov |

| Sample Collection | Serial blood plasma samples collected over a defined period (e.g., 48-72 hours). frontiersin.org |

| Analytical Method | LC-MS/MS to differentiate and quantify unlabeled D-(-)-Norgestrel and deuterated this compound based on their mass difference. worldwide.com |

| Primary Endpoint | Absolute Bioavailability (F%) calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral). |

This table is a generalized representation of a microdosing study design.

Norgestrel is a racemic mixture composed of two stereoisomers (enantiomers): the biologically active D-(-)-norgestrel (levonorgestrel) and the inactive L-(+)-norgestrel (dextronorgestrel). drugbank.comnih.gov The body's enzymes and receptors are chiral and can interact differently with each enantiomer, often leading to different pharmacokinetic profiles. researchgate.netfrontiersin.org

Deuterated analogs are invaluable for studying these differences. By using this compound and a distinctly labeled version of its counterpart, L-(+)-norgestrel (e.g., L-(+)-Norgestrel-d3), researchers can administer the racemic mixture to subjects. Using mass spectrometry, they can then simultaneously but separately quantify the concentration of each specific deuterated enantiomer in blood samples over time. This methodology allows for the precise determination of individual pharmacokinetic parameters for both the active and inactive isomers from a single administration, providing a clear picture of any differences in their absorption, distribution, metabolism, or excretion.

Elucidation of Pharmacokinetic Profiles Using Labeled Analogs

Contribution to Bioequivalence Study Designs as an Internal Standard/Tracer

In bioequivalence (BE) studies, which are performed to ensure that a generic drug product performs identically to a branded one, highly accurate and precise quantification of the drug in biological matrices is critical. google.com this compound serves as an ideal internal standard (IS) for the quantification of levonorgestrel in plasma samples using LC-MS/MS. x-mol.netnih.govresearchgate.net

An internal standard is a compound with very similar physicochemical properties to the analyte, which is added in a known, constant amount to every sample, standard, and quality control sample before processing. nih.gov this compound is perfect for this role because it behaves almost identically to the unlabeled levonorgestrel during extraction and ionization but is easily distinguished by its higher mass in the mass spectrometer. x-mol.netnih.gov By calculating the ratio of the response of the analyte to the response of the internal standard, analysts can correct for any variability or loss during sample preparation and for fluctuations in instrument performance. researchgate.net This significantly improves the accuracy, precision, and reliability of the analytical method, which is paramount for the statistical evaluations required in bioequivalence studies. researchgate.net

Table 2: Example LC-MS/MS Parameters for Levonorgestrel Quantification using this compound as an Internal Standard

| Parameter | Levonorgestrel (Analyte) | This compound (Internal Standard) |

| Parent Ion (m/z) | 313.2 | 320.1 |

| Product Ion (m/z) | 245.2 | 251.2 |

| Polarity Mode | Positive | Positive |

| Analytical Column | Fortis™ C18 (3 μm: 100 mm × 2.1 mm) | Fortis™ C18 (3 μm: 100 mm × 2.1 mm) |

| Extraction Method | Liquid-liquid extraction | Liquid-liquid extraction |

Data adapted from a published study for illustrative purposes. x-mol.netnih.gov

Insights into Stereoselective Drug Disposition via Deuterated Enantiomers

Beyond simply profiling pharmacokinetics, deuterated enantiomers like this compound provide deep insights into the mechanisms of stereoselective drug disposition. vdoc.pub The differential handling of enantiomers by the body is known as stereoselectivity, which can occur during metabolism (substrate stereoselectivity) or transport. frontiersin.orgnih.gov

D Norgestrel D7 in Advanced Forensic and Environmental Analytical Science

Forensic Toxicology Applications of Stable Isotope Labeled Steroids

Stable isotope-labeled steroids, including D-(-)-Norgestrel-d7, are indispensable in modern forensic toxicology. Their use significantly enhances the reliability and accuracy of analytical methods designed to detect and quantify steroid compounds in complex biological samples. sigmaaldrich.com

Detection and Quantification of Steroidal Analytes in Complex Biological Evidence

In forensic investigations, biological evidence such as blood, urine, and hair often contains a multitude of substances that can interfere with the accurate measurement of target analytes. nih.gov The use of stable isotope-labeled internal standards like this compound helps to overcome these challenges. sigmaaldrich.comresearchgate.netx-mol.net By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any loss of the target analyte during extraction and sample preparation can be precisely accounted for. sigmaaldrich.com This is because the labeled and unlabeled compounds exhibit virtually identical behavior during these steps.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique frequently employed for the analysis of steroids. researchgate.netx-mol.netoup.com In this method, this compound serves as an internal standard for the quantification of Levonorgestrel (B1675169). researchgate.netx-mol.net The distinct mass-to-charge (m/z) ratio of the deuterated compound allows the mass spectrometer to differentiate it from the native analyte, ensuring highly selective and accurate measurement even at very low concentrations. researchgate.netx-mol.net

A highly sensitive LC-MS/MS method was developed and validated for the quantification of levonorgestrel in human plasma, utilizing this compound as the internal standard. researchgate.netx-mol.net This method demonstrated linearity over a calibration range of 49.6 to 1500 pg/mL, showcasing its suitability for detecting trace amounts of the steroid. researchgate.netx-mol.net

Table 1: LC-MS/MS Parameters for Levonorgestrel Quantification using this compound

| Parameter | Value |

| Analyte | Levonorgestrel (LNG) |

| Internal Standard | This compound |

| Mass Transition (LNG) | 313.2 → 245.2 amu |

| Mass Transition (this compound) | 320.1 → 251.2 amu |

| Polarity Mode | Positive |

| Calibration Range | 49.6 - 1500 pg/mL |

| Data from a study on the quantification of levonorgestrel in human plasma. researchgate.netx-mol.net |

Role in Analytical Methodologies for Illicit Substance Trafficking Control (General Deuterated Steroids Context)

The fight against the trafficking of illicit substances, including anabolic steroids, relies heavily on robust analytical methods for the identification and quantification of these compounds in seized materials. unesp.br Deuterated steroids play a crucial role as internal standards in methods such as gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS, which are used to analyze these illicit products. unesp.brmdpi.com

The use of deuterated standards helps to ensure the accuracy of quantitative analyses, which is critical for legal proceedings. sigmaaldrich.com It allows for the precise determination of the concentration of the active illicit steroid in a sample, providing vital evidence for law enforcement and regulatory agencies. unesp.br Furthermore, these methods can uncover the presence of undeclared steroids or concentrations that differ from what is stated on the label of counterfeit products. unesp.br The high accuracy afforded by using deuterated internal standards strengthens the analytical data presented in a forensic context. mdpi.com

Environmental Monitoring of Emerging Contaminants Using Deuterated Analogs

The presence of pharmaceuticals and personal care products in the environment is a growing concern. bioscientifica.comnih.gov These "emerging contaminants," including synthetic steroids like Norgestrel (B7790687), can have adverse effects on aquatic ecosystems. bioscientifica.com Deuterated analogs are essential tools for the trace analysis and risk assessment of these pollutants.

Trace Analysis in Aqueous and Solid Environmental Matrices

Synthetic steroids are often present in the environment at very low concentrations (trace levels), making their detection and quantification challenging. bioscientifica.com Deuterated analogs, such as this compound, are used as internal standards in sensitive analytical methods to accurately measure these trace amounts in various environmental samples, including water, soil, and sediment. nemc.usresearchgate.net

The principle is similar to their use in forensic toxicology: a known quantity of the deuterated standard is added to the environmental sample before extraction and analysis. nemc.us This allows for the correction of any analyte loss during the complex sample preparation procedures required for environmental matrices. nemc.us The use of techniques like GC-MS or LC-MS/MS then enables the selective detection and quantification of the target steroid, even in the presence of a complex mixture of other environmental compounds. researchgate.net

Table 2: Application of Deuterated Analogs in Environmental Analysis

| Analytical Technique | Matrix | Role of Deuterated Analog | Key Advantage |

| GC-MS | Water, Soil | Internal Standard | High accuracy and precision in quantifying trace levels of contaminants. researchgate.net |

| LC-MS/MS | Aqueous Samples | Internal Standard | Corrects for matrix effects and variations in instrument response. nemc.us |

| General applications of deuterated analogs in environmental monitoring. |

Application of Isotope Dilution Mass Spectrometry in Environmental Pollutant Assessment

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and is considered a primary ratio method. tandfonline.comrsc.org In IDMS, a known amount of an isotopically enriched standard, such as this compound, is added to a sample. tandfonline.com After allowing the standard to equilibrate with the native analyte in the sample, the altered isotopic ratio is measured by a mass spectrometer. epa.gov

This method is particularly valuable for environmental pollutant assessment because it is less susceptible to variations in sample matrix and extraction efficiency that can affect other quantification methods. tandfonline.comepa.gov The accuracy of IDMS is crucial for establishing reliable data on the levels of contaminants like Norgestrel in the environment, which in turn informs environmental risk assessments and regulatory decisions. tandfonline.com The use of IDMS with deuterated standards helps to ensure that the data on environmental contamination are robust and defensible. tandfonline.comresearchgate.net

Quality Assurance and Reference Material Standards for D Norgestrel D7

Development and Certification of D-(-)-Norgestrel-d7 as a Reference Standard

The development of this compound as a reference standard involves a meticulous synthesis process designed to introduce deuterium (B1214612) atoms into the D-(-)-Norgestrel molecule. This process, often involving techniques like hydrogen-deuterium exchange reactions or the use of deuterated starting materials, aims for high isotopic purity and stability. resolvemass.caimreblank.ch The synthesis route is carefully designed to produce a product with high chemical purity and yield, avoiding the generation of unwanted impurities. google.com

Once synthesized, the compound undergoes a rigorous certification process. This involves comprehensive characterization to confirm its identity and purity. A Certificate of Analysis (CoA) is a crucial document that accompanies the reference standard. lgcstandards.com While a CoA for a stable isotope-labeled internal standard (IS) is not always mandatory under some guidelines, it provides essential information for the user. e-b-f.eu This documentation typically includes the chemical and isotopic purity, determined through various analytical techniques. imreblank.ch

The certification also ensures that the reference material is suitable for its intended purpose, which in the case of this compound, is primarily as an internal standard in mass spectrometry-based bioanalysis. sigmaaldrich.com Organizations that produce and certify reference materials often operate under internationally recognized quality management systems, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. isotope.com

Key characteristics of a certified this compound reference standard include:

High Isotopic Purity: A high degree of deuteration is essential to minimize "cross-talk" or interference from the unlabeled analyte. europa.eu

Chemical Purity: The reference material should be free from significant impurities that could interfere with the analysis. google.com

Stability: The deuterium label must be stable and not undergo back-exchange with hydrogen atoms under analytical conditions. tandfonline.com

The availability of well-characterized and certified reference standards like this compound is a limiting factor in the development of robust analytical methods. imreblank.ch

Analytical Purity and Characterization for Quality Control Applications

The analytical purity and comprehensive characterization of this compound are fundamental to its function in quality control. It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Levonorgestrel (B1675169) in biological samples such as human plasma. researchgate.netnih.gov

The use of a stable isotope-labeled internal standard like this compound is the preferred method in LC-MS/MS bioanalysis. researchgate.netbioanalysis-zone.com This is because it shares very similar physicochemical properties with the analyte (Levonorgestrel) and co-elutes during chromatography, allowing it to effectively compensate for variability in sample preparation and instrument response. researchgate.netbioanalysis-zone.com

Several analytical techniques are employed to ensure the purity and proper characterization of this compound for quality control applications:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the standard. For instance, some suppliers specify a purity of greater than 95% as determined by HPLC. lgcstandards.com

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and assessing its isotopic purity. imreblank.ch In LC-MS/MS methods, specific mass transitions are monitored for both this compound and the unlabeled Levonorgestrel to ensure selectivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unequivocally identifying the positions of the deuterium labels within the molecule. imreblank.ch

During method validation, the internal standard's performance is thoroughly evaluated. This includes checking for any potential interference from the internal standard with the analyte of interest. bioanalysis-zone.com The response of the internal standard should not contribute significantly to the analyte's signal, typically with an acceptance criterion of the response in the blank sample being less than 5% of the response at the lower limit of quantification (LLOQ). bioanalysis-zone.com The stability of the internal standard under the conditions of the bioanalytical method is also assessed. tandfonline.com

The following table summarizes the typical analytical parameters for this compound in quality control applications:

| Parameter | Typical Value/Method | Reference |

| Molecular Formula | C21H21D7O2 | lgcstandards.com |

| Molecular Weight | 319.49 | lgcstandards.com |

| Chemical Purity (HPLC) | >95% | lgcstandards.com |

| Storage Temperature | -20°C | lgcstandards.com |

| Unlabeled CAS Number | 797-63-7 | lgcstandards.com |

| Detection Method | LC-MS/MS | nih.gov |

| Mass Transition (example) | 320.1 -> 251.2 amu | nih.gov |

The use of a well-characterized and high-purity this compound internal standard is essential for obtaining accurate and reliable quantitative data in pharmacokinetic and other studies involving Levonorgestrel.

Compliance with International Regulatory Guidelines for Stable Isotope Standards

The use of stable isotope-labeled internal standards, such as this compound, in bioanalytical methods is strongly recommended by international regulatory bodies to ensure the quality and reliability of data from preclinical and clinical studies. europa.euscience24.com Guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide a framework for the validation and application of bioanalytical methods, including specific recommendations for internal standards. europa.euscience24.com

Key aspects of regulatory compliance for stable isotope standards include:

Preference for Stable Isotope-Labeled Internal Standards: Both the EMA and FDA guidelines recommend the use of stable isotope-labeled analogs of the analyte as internal standards for mass spectrometry-based assays whenever possible. e-b-f.eueuropa.eu This is because they are considered the most appropriate for correcting for potential variability during the analytical process.

Isotopic Purity and Stability: Regulatory guidelines emphasize the importance of using internal standards with high isotopic purity to prevent interference from the unlabeled analyte. europa.eu It is also crucial to demonstrate that no isotopic exchange reactions occur under the analytical conditions. tandfonline.com The presence of any unlabeled analyte in the internal standard material should be checked, and its potential influence on the assay should be evaluated during method validation. europa.eu

Internal Standard Response Variability: The FDA has issued specific guidance on evaluating internal standard response variability. nih.govtandfonline.com While some variability is expected, any anomalous or systemic variability in the internal standard response across a run should be investigated to ensure it does not impact the accuracy of the results. nih.gov

Method Validation: Bioanalytical method validation must be performed according to the principles of Good Laboratory Practice (GLP) for preclinical studies and Good Clinical Practice (GCP) for clinical trials. e-b-f.eutandfonline.com This validation process includes a thorough assessment of the internal standard's performance, including its stability and potential for interference.

International Harmonization: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has also developed guidelines, such as the M10 Bioanalytical Method Validation guideline, which are largely aligned with the EMA and FDA recommendations, promoting global consistency in bioanalytical data. europa.eu

The following table outlines some of the key regulatory recommendations for stable isotope-labeled internal standards:

| Regulatory Body | Key Recommendations | Reference |

| EMA | Recommends the use of stable isotope-labeled internal standards for MS-based assays. e-b-f.eu Requires demonstration that no isotope exchange occurs. tandfonline.com | e-b-f.eutandfonline.com |

| FDA | Recommends the use of stable isotope-labeled internal standards. nih.gov Provides guidance on evaluating internal standard response variability. nih.gov | nih.gov |

| ICH | Recommends stable isotope-labeled analytes as internal standards when using MS detection. europa.eu Stresses the importance of high isotopic purity and the absence of isotope exchange. europa.eu | europa.eu |

Adherence to these international guidelines ensures that the data generated using this compound as an internal standard is robust, reliable, and acceptable to regulatory authorities worldwide.

Future Directions and Emerging Research Paradigms for D Norgestrel D7

Integration with High-Resolution Mass Spectrometry and Untargeted Metabolomics Approaches

The integration of D-(-)-Norgestrel-d7 with high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, represents a significant leap forward in analytical precision. While traditional tandem mass spectrometry (LC-MS/MS) is highly effective for targeted quantification, HRMS provides superior mass accuracy and resolution. This allows for the confident identification and quantification of analytes in complex biological matrices, reducing interferences and improving data quality. The use of this compound in HRMS workflows ensures the highest level of accuracy for the quantification of levonorgestrel (B1675169), compensating for matrix effects and variations in instrument response.

Furthermore, the field of untargeted metabolomics, which aims to comprehensively profile all small molecules in a biological sample, stands to benefit from the inclusion of deuterated standards. In such studies, this compound can serve as a crucial quality control marker to monitor instrument performance, assess data normalization, and ensure the reproducibility of the analytical platform over large sample cohorts. Although not a direct participant in the metabolic pathways being explored, its consistent behavior provides a reliable anchor point in the vast datasets generated by these untargeted approaches. This is critical for identifying subtle metabolic changes associated with progestin administration or other physiological states.

Advancements in Automated and High-Throughput Analytical Platforms Utilizing this compound

The demand for faster and more efficient bioanalysis in clinical trials and large-scale pharmacokinetic studies has driven the development of automated and high-throughput screening (HTS) platforms. ncsu.edu These systems utilize robotics and advanced software to process hundreds or even thousands of samples per day, significantly reducing turnaround times and manual labor. ncsu.edu this compound is an indispensable component of these platforms, serving as the internal standard in methods designed for rapid quantification.

Techniques such as Turbulent Flow Chromatography (TFC) coupled with LC-MS/MS enable the direct injection and analysis of plasma or serum samples with minimal preparation. csic.es This automation delivers high precision and allows for the high-throughput analysis required in large clinical studies. csic.es The consistent use of this compound across all samples ensures that the accuracy and precision of the measurements are maintained despite the high speed and minimal sample handling. lcms.cz Methods have been developed that allow for the analysis of over 100 samples per day with a run time of just 9.0 minutes per sample, demonstrating the efficiency of these modern platforms. researchgate.net

Below is a table summarizing the performance of a high-throughput LC-MS/MS method for levonorgestrel using its deuterated standard.

| Parameter | Levonorgestrel | Ethinyl Estradiol |

| Linear Range | 0.100–20.0 ng/mL | 4.00–500 pg/mL |

| Sample Throughput | >100 samples/day | >100 samples/day |

| Sample Run Time | 9.0 minutes | 9.0 minutes |

| Extraction Method | Methyl-tert-butyl ether: n-hexane | Methyl-tert-butyl ether: n-hexane |

| Internal Standard | This compound | Ethinyl Estradiol-d4 |

This interactive table is based on data for a high-sensitivity simultaneous LC-MS/MS assay. researchgate.net

Exploration of Novel Applications for Deuterated Progestins in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. Deuterated progestins like this compound are critical tools in this endeavor, particularly in pharmacokinetic and pharmacodynamic (PK/PD) studies that inform clinical practice. Accurate quantification of drug levels is essential for assessing drug-drug interactions, monitoring patient compliance in clinical trials, and understanding variability in drug response. nih.govnih.gov

The application of these validated methods allows researchers to:

Evaluate the impact of co-medications on progestin metabolism.

Assess adherence to contraceptive regimens in large-scale clinical studies. nih.gov

Investigate the pharmacokinetic profiles of new long-acting contraceptive formulations. researchgate.net

Computational Modeling and Simulation of Deuterium (B1214612) Isotope Effects in Analytical Systems

While deuterium substitution is intended to create a chemically identical internal standard, subtle differences in physical properties due to the heavier isotope can sometimes lead to analytical challenges, such as chromatographic separation from the unlabeled analyte. This phenomenon is known as the deuterium isotope effect. nih.gov Future research will likely involve computational modeling and simulation to better predict and understand these effects.

Using theoretical approaches like Density Functional Theory (DFT), it is possible to model how deuterium substitution might alter the physicochemical properties of a molecule. mdpi.comproquest.com These models can simulate factors such as bond lengths, vibrational frequencies, and intermolecular interactions, which can influence chromatographic retention times and mass spectrometric fragmentation patterns. mdpi.comresearchgate.net

Although the isotope effect for this compound is often negligible in modern chromatographic systems, computational modeling could provide valuable insights, especially in the development of novel analytical methods or when using separation techniques that are highly sensitive to subtle molecular changes. nih.gov For example, simulations could predict the degree of retention time shift between levonorgestrel and this compound under various mobile phase conditions, aiding in method optimization. This predictive capability can streamline method development and provide a deeper theoretical understanding of the analytical behavior of isotopically labeled standards.

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Predict changes in molecular geometry and vibrational energy upon deuteration. mdpi.comresearchgate.net |

| Quantum Mechanics (QM) | Simulate potential energy surfaces to understand fragmentation patterns in mass spectrometry. |

| Molecular Dynamics (MD) | Model interactions with stationary and mobile phases to predict chromatographic behavior and isotope effects. nih.gov |

This interactive table outlines potential applications of computational modeling to study deuterium isotope effects.

Q & A

Q. What analytical methods are validated for quantifying D-(-)-Norgestrel-d7 in pharmacokinetic studies?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key steps include: